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molecular formula C4H6N2O B124983 3-Amino-5-methylisoxazole CAS No. 1072-67-9

3-Amino-5-methylisoxazole

Cat. No. B124983
M. Wt: 98.1 g/mol
InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018762

Procedure details

To 800 ml of chloroform is added 118 grams (1.12 moles) of 3-amino-5-methylisoxazole followed by 118 grams (1.5 moles) of pyridine. To this solution is added 147 grams (1.3 moles) of chloroacetylchloride with the addition temperature maintained at 0°-10° C. The reaction is then stirred at room temperature for 1 hour, filtered and dried in a vaccum desiccator to give 116 grams (56%) of 3-(chloroacetamido)-5-methylisoxazole, mp 192°-195° C. This material is slightly irritating to the skin and due caution should be exercised.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.N1C=CC=CC=1.[Cl:14][CH2:15][C:16](Cl)=[O:17]>C(Cl)(Cl)Cl>[Cl:14][CH2:15][C:16]([NH:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
147 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°-10° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a vaccum desiccator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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